(3-Bromophenyl)(phenyl)methylamine chemical structure and molecular weight
(3-Bromophenyl)(phenyl)methylamine chemical structure and molecular weight
An In-depth Technical Guide to (3-Bromophenyl)(phenyl)methylamine
This guide provides a comprehensive technical overview of (3-Bromophenyl)(phenyl)methylamine, a versatile chemical compound utilized in organic synthesis and pharmaceutical research. The document details its chemical structure, molecular properties, and synthesis, offering valuable insights for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
(3-Bromophenyl)(phenyl)methylamine is a secondary amine characterized by a central nitrogen atom bonded to a methyl group, a phenyl group, and a 3-bromophenyl group. This specific arrangement of moieties confers its unique chemical properties and reactivity.
The definitive structure is systematically named N-(3-bromophenyl)-1-phenylmethanamine according to IUPAC nomenclature. However, for brevity and common usage, it is often referred to by the name (3-Bromophenyl)(phenyl)methylamine. Its identity is unequivocally confirmed by its CAS Number: 55095-16-4[1][2].
To facilitate computational modeling and database searches, the structure can be represented by the following SMILES string: C1=CC=C(C=C1)C(C2=CC=CC=C2Br)N[3].
Below is a two-dimensional representation of the chemical structure:
Caption: Chemical structure of (3-Bromophenyl)(phenyl)methylamine.
Molecular and Physicochemical Properties
The molecular formula for this compound is C13H12BrN[1][2]. Based on this composition, the key molecular properties have been calculated and are summarized in the table below. These properties are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 262.15 g/mol | [1] |
| Exact Mass | 261.01500 g/mol | [2] |
| LogP (Predicted) | 4.19750 | [2] |
| pKa (Predicted) | 8.25 ± 0.10 | [4] |
| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [4] |
| Boiling Point (Predicted) | 356.5 ± 27.0 °C | [4] |
| Polar Surface Area | 26.02 Ų | [2] |
Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.
Synthesis and Reactivity
(3-Bromophenyl)(phenyl)methylamine serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical research[4]. Its structure is amenable to various chemical transformations.
A common synthetic approach involves the reductive amination of a ketone precursor, (3-bromophenyl)(phenyl)methanone (also known as 3-bromobenzophenone)[5]. This two-step process is a cornerstone of amine synthesis due to its efficiency and versatility.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis via reductive amination.
Experimental Protocol: Reductive Amination
This is a generalized protocol and may require optimization based on specific laboratory conditions and desired scale.
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Imine Formation:
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In a round-bottom flask, dissolve (3-bromophenyl)(phenyl)methanone (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or ethanol).
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Add a solution of methylamine (1.1-1.5 eq) in the same solvent.
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Optionally, an acid catalyst (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
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Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Reduction:
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Once imine formation is complete, cool the reaction mixture in an ice bath.
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Slowly add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 eq), in portions to control the exothermic reaction.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
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Work-up and Purification:
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Quench the reaction by the slow addition of water.
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Remove the organic solvent under reduced pressure.
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Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product can be purified by column chromatography on silica gel to yield the pure (3-Bromophenyl)(phenyl)methylamine.
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Causality in Experimental Choices:
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Anhydrous Solvent: The use of an anhydrous solvent in the imine formation step is critical to prevent the hydrolysis of the imine intermediate back to the starting ketone and amine.
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Excess Amine: A slight excess of the amine is used to drive the equilibrium towards the formation of the imine.
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Portion-wise Addition of Reductant: Sodium borohydride reacts exothermically with protic solvents like methanol. Slow, portion-wise addition at a reduced temperature is a crucial safety measure to manage the reaction's temperature and prevent runaway reactions.
Spectroscopic Characterization
The structural elucidation of (3-Bromophenyl)(phenyl)methylamine relies on standard spectroscopic techniques. While a specific spectrum for this exact molecule is not publicly available in the search results, the expected signals can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and 3-bromophenyl rings, a singlet for the methyl protons, a signal for the methine proton, and a broad singlet for the amine proton. The aromatic region would be complex due to the substitution pattern.
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¹³C NMR: The carbon NMR would display signals for the methyl carbon, the methine carbon, and the distinct aromatic carbons. The carbon attached to the bromine atom would have a characteristic chemical shift.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).
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Infrared (IR) Spectroscopy: The IR spectrum would feature a characteristic N-H stretching vibration for the secondary amine, C-H stretches for the aromatic and aliphatic groups, and C=C stretching vibrations for the aromatic rings.
Applications and Further Research
This compound is a key intermediate in the synthesis of novel organic molecules. Its utility stems from the presence of multiple reactive sites: the secondary amine, the aromatic rings, and the carbon-bromine bond. The bromine atom, in particular, allows for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the construction of more complex molecular architectures. These properties make it a compound of interest for developing new therapeutic agents and other functional organic materials.
References
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ChemUniverse. (n.d.). (3-BROMOPHENYL)(PHENYL)METHANAMINE. Retrieved from [Link]
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Chemsrc. (n.d.). (3-bromophenyl)(phenyl)methylamine. Retrieved from [Link]
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LookChem. (n.d.). Cas 55095-16-4,(3-bromophenyl)(phenyl)methylamine. Retrieved from [Link]
Sources
- 1. (3-BROMOPHENYL)(PHENYL)METHANAMINE [P73491] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. (3-bromophenyl)(phenyl)methylamine | CAS#:55095-16-4 | Chemsrc [chemsrc.com]
- 3. eontrading.uk [eontrading.uk]
- 4. lookchem.com [lookchem.com]
- 5. 1016-77-9|(3-Bromophenyl)(phenyl)methanone|BLD Pharm [bldpharm.com]
